molecular formula C9H10N4O B14723438 2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol CAS No. 6327-15-7

2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B14723438
CAS No.: 6327-15-7
M. Wt: 190.20 g/mol
InChI Key: VLGXRMWBVZVJDP-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, with amino and hydroxyl functional groups at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

6327-15-7

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-6,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H10N4O/c1-4-3-6-7(11-5(4)2)12-9(10)13-8(6)14/h3H,1-2H3,(H3,10,11,12,13,14)

InChI Key

VLGXRMWBVZVJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C)N=C(NC2=O)N

Origin of Product

United States

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